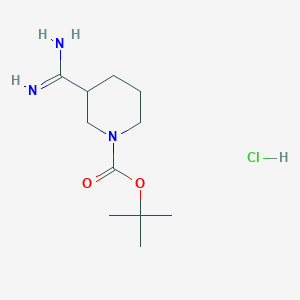
Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride is a chemical compound with the CAS number 1258639-71-2 . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride is complex and specific. The molecular formula is C11H22ClN3O2 . For a detailed molecular structure, it is recommended to refer to a reliable chemical database or resource .Physical And Chemical Properties Analysis
Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride has specific physical and chemical properties. It has a molecular weight of 263.76 . For detailed physical and chemical properties, it is recommended to refer to a reliable chemical database or resource .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride has been explored in various synthesis and characterization studies. For instance, its derivatives have been used in stereoselective syntheses, such as the preparation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting its utility in creating specific isomers with potential applications in pharmaceuticals (Boev et al., 2015). Additionally, it has been utilized in the synthesis of pipecolic acid derivatives, demonstrating its role in creating complex organic compounds (Purkayastha et al., 2010).
Chemical Transformations and Reactions
The compound has been involved in chemical transformations and reactions, such as the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates and subsequent cyclization into N-Boc piperidine derivatives (Moskalenko & Boev, 2014). This indicates its versatility in organic chemistry for creating diverse molecular structures.
Molecular Structure and Crystallography
Research into the molecular structure and crystallography of tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride and its derivatives has been conducted. For example, studies have focused on the structural determination of related compounds through single crystal X-ray diffraction analysis (Moriguchi et al., 2014). This research is vital for understanding the physical and chemical properties of these compounds, which can be crucial for their application in various fields, including material science and drug design.
Potential Biological Applications
While excluding specific information related to drug use, dosage, and side effects, it's noteworthy that the compound and its derivatives have been explored for potential biological applications. For instance, studies have investigated its derivatives for antibacterial activities and other biological evaluations, indicating its potential in medicinal chemistry (Bouzard et al., 1989).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-carbamimidoylpiperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.ClH/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)9(12)13;/h8H,4-7H2,1-3H3,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRSVXRULPSOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluorosulfonyloxy-5-[methyl-(3-methylcyclohexyl)carbamoyl]pyridine](/img/structure/B2851705.png)

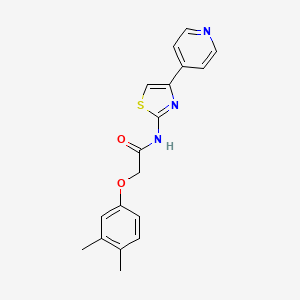
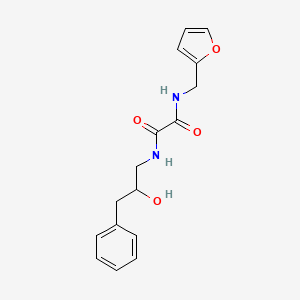
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2851712.png)
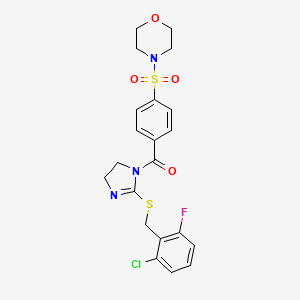
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methoxyphenyl]-N,N-dimethylmethanamine](/img/structure/B2851715.png)
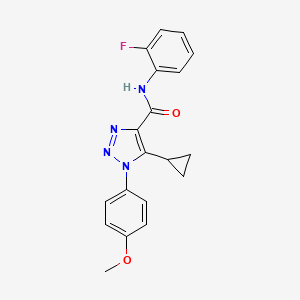
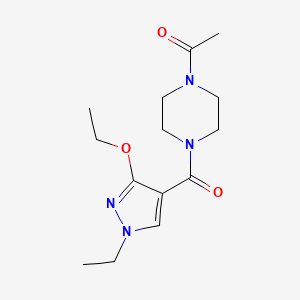
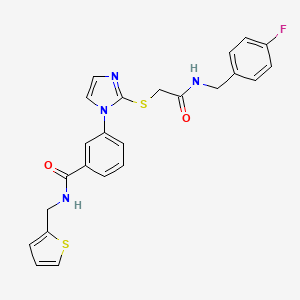
![9-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2851724.png)
![[1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2851726.png)
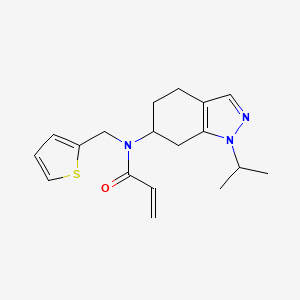
![Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B2851728.png)